2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
Brand Name: Vulcanchem
CAS No.: 697230-39-0
VCID: VC11152744
InChI: InChI=1S/C18H26N2/c1-4-14-5-7-15(8-6-14)16-19-10-17(2)9-18(3,12-19)13-20(16)11-17/h5-8,16H,4,9-13H2,1-3H3
SMILES: CCC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C
Molecular Formula: C18H26N2
Molecular Weight: 270.4 g/mol

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

CAS No.: 697230-39-0

Cat. No.: VC11152744

Molecular Formula: C18H26N2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane - 697230-39-0

Specification

CAS No. 697230-39-0
Molecular Formula C18H26N2
Molecular Weight 270.4 g/mol
IUPAC Name 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Standard InChI InChI=1S/C18H26N2/c1-4-14-5-7-15(8-6-14)16-19-10-17(2)9-18(3,12-19)13-20(16)11-17/h5-8,16H,4,9-13H2,1-3H3
Standard InChI Key LETPVSSISSFRMH-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C
Canonical SMILES CCC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C

Introduction

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound belonging to the class of tricyclic compounds. It features a unique structure with a diazatricyclodecane core, which includes two nitrogen atoms within its tricyclic framework. The compound also contains a 4-ethylphenyl substituent and two methyl groups attached to the tricyclic structure.

Synthesis and Preparation

The synthesis of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multi-step reactions. These may include condensation reactions, cyclization steps, and the incorporation of the 4-ethylphenyl and methyl groups. The specific synthesis route can vary depending on the starting materials and the desired yield.

Synthesis Steps

  • Starting Materials: The synthesis often begins with simple organic compounds such as amines, aldehydes, and ketones.

  • Condensation and Cyclization: These steps involve forming the tricyclic core through reactions like Mannich reactions or similar condensation processes.

  • Functional Group Introduction: The introduction of the 4-ethylphenyl group and methyl groups is typically achieved through further reactions such as alkylation or arylation.

Potential Applications

  • Neuroactive Compounds: Some tricyclic compounds have been explored for their neuroactive properties, including potential antidepressant or antipsychotic effects.

  • Anticancer Agents: The presence of aromatic rings and nitrogen atoms can confer properties useful in cancer therapy, such as DNA binding or enzyme inhibition.

Environmental Considerations

  • Toxicity: Potential toxicity to aquatic organisms.

  • Persistence: May persist in the environment due to its complex structure.

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